4,4'-Azodianisole

Description

Historical Context and Evolution of Azobenzene (B91143) Chemistry Research

The journey of azobenzene and its derivatives, a vibrant class of chemical compounds, began in the mid-19th century. Azobenzene was first synthesized in 1834 by Eilhard Mitscherlich. wikipedia.org Its preparation was further detailed in 1856, with a method involving the reduction of nitrobenzene (B124822) with iron filings in acetic acid. wikipedia.orgchemeurope.com Initially, the bright colors of these compounds garnered significant interest, leading to their widespread use as synthetic dyes in various industries. digitellinc.commdpi.com

A pivotal moment in azobenzene research occurred in 1937 with the discovery of its ability to undergo reversible trans-cis isomerization when exposed to light. digitellinc.com This characteristic photoisomerization sparked considerable scientific curiosity. digitellinc.com Subsequent research in the 1950s laid the foundational understanding of its photochemical properties. digitellinc.com This led to the expansion of azobenzene's applications into materials science, where it became a key component in the development of "smart" materials capable of changing their shape and mechanical properties in response to light. digitellinc.comnih.gov

The core of azobenzene's functionality lies in the N=N double bond, which links two phenyl rings. wikipedia.org The term 'azobenzene' is often used to describe a broad class of molecules sharing this core structure, more formally known as 'diazenes'. chemeurope.com These compounds can be synthesized through various methods, including the oxidation of aromatic amines, reduction of nitroso compounds, and the widely used azo-coupling of diazonium salts. mdpi.comchemrxiv.org The versatility in synthesis allows for the creation of a vast array of azobenzene derivatives with tailored properties. nih.gov

The trans-cis isomerization is a rapid process, occurring on picosecond timescales. chemeurope.com The more stable trans isomer can be converted to the less stable cis isomer using ultraviolet light, while the reverse process can be induced by visible light or occurs through thermal relaxation. wikipedia.orgchemeurope.com The stability and isomerization mechanism can be influenced by the types and positions of substituents on the phenyl rings. mdpi.comresearchgate.net This fundamental understanding has paved the way for the design of sophisticated photoresponsive systems.

Academic Significance and Research Focus on 4,4'-Azodianisole within Photoresponsive Systems

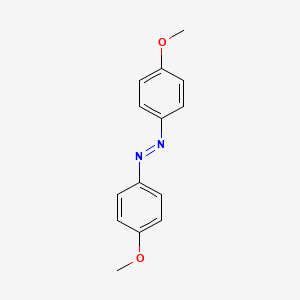

Within the broader field of azobenzene chemistry, this compound, with the chemical formula C14H14N2O2, has emerged as a compound of significant academic interest. vulcanchem.comchemsrc.com Its structure features a central azo group (-N=N-) symmetrically connecting two para-methoxyphenyl groups. vulcanchem.com The presence of electron-donating methoxy (B1213986) groups influences the molecule's electronic properties and photochromic behavior. vulcanchem.com

The primary allure of this compound in academic research lies in its robust photoresponsive characteristics, making it an excellent model compound for studying photoisomerization. vulcanchem.com Like other azobenzenes, it exhibits reversible trans-cis isomerization upon light irradiation. vulcanchem.com This property is the foundation for its application in various photoresponsive systems, including:

Liquid Crystals: The molecular shape and electronic distribution of this compound make it a suitable component in liquid crystal displays. vulcanchem.com Its oxidized form, p-Azoxyanisole (PAA), is one of the first and most readily prepared liquid crystals, playing a crucial role in the development of display technologies. wikipedia.orgscipublications.com

Molecular Switches and Optical Storage: The reversible nature of its isomerization allows for its use in molecular switches and optical data storage systems. vulcanchem.com

Photoresponsive Polymers and Materials: this compound can be incorporated into polymers to create materials that respond to light, finding use in actuators and sensors. vulcanchem.comunibo.it Researchers have designed water-soluble photo-switchers for biomedical applications by grafting azobenzene derivatives onto biocompatible polymers like hyaluronic acid. frontiersin.org

The academic focus on this compound is driven by the desire to understand and control molecular motion at the nanoscale. researchgate.net By studying its behavior, researchers can gain insights into structure-property relationships that govern photoresponsiveness. vulcanchem.com This knowledge is crucial for the rational design of new materials with advanced functionalities for applications in fields ranging from materials science and electronics to biology and medicine. nih.govresearchgate.net

General Research Objectives and Scope for Azodianisole Compound Investigations

The investigation of this compound and related compounds in academic research is guided by a set of well-defined objectives. A primary goal is to serve as a model system for fundamental studies of azo chemistry and the mechanics of photoisomerization. vulcanchem.com Research in this area aims to elucidate the intricate relationship between molecular structure and photochemical properties. vulcanchem.com

Key research objectives include:

Synthesis and Characterization: Developing efficient and environmentally friendly synthetic routes for this compound and its derivatives is an ongoing area of research. vulcanchem.com This includes methods like diazotization and coupling reactions, often starting from p-anisidine (B42471). vulcanchem.comwm.edu Characterization of the synthesized compounds involves techniques like NMR spectroscopy and UV-visible absorption spectroscopy to confirm their structure and study their photoisomerization properties. researchgate.netwm.edu

Structure-Property Relationship Studies: A significant portion of research is dedicated to understanding how modifications to the molecular structure of this compound affect its behavior. vulcanchem.com This involves investigating the influence of different substituents on the phenyl rings on properties such as absorption wavelengths, isomerization rates, and the stability of the cis and trans isomers. researchgate.net

Development of Advanced Materials: A major objective is to integrate this compound and similar azo compounds into multifunctional materials. vulcanchem.com This includes the creation of smart materials, such as photoresponsive polymers, liquid crystal networks, and molecular switches. unibo.itresearchgate.net The goal is to develop materials with tunable optical and mechanical properties for high-tech applications. nih.gov

Exploring Novel Applications: Researchers are continuously exploring new and innovative applications for these photoresponsive compounds. vulcanchem.com Emerging areas of interest include their use in molecular machines, stimuli-responsive drug delivery systems, advanced optical data storage, and smart textiles. vulcanchem.com

The scope of these investigations is broad, spanning from fundamental chemical synthesis and physical organic chemistry to materials science and nanotechnology. Computational studies are also increasingly employed to predict and explain the mechanisms of photoisomerization. vulcanchem.com The overarching aim is to harness the unique light-responsive properties of azodianisole compounds to create novel technologies with precise spatiotemporal control. nih.gov

Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | (E)-1,2-bis(4-methoxyphenyl)diazene | C14H14N2O2 |

| Azobenzene | (E)-Diphenyldiazene | C12H10N2 |

| Nitrobenzene | Nitrobenzene | C6H5NO2 |

| p-Anisidine | 4-Methoxyaniline | C7H9NO |

| p-Azoxyanisole | 1-Methoxy-4-[(4-methoxyphenyl)-NNO-azoxy]benzene | C14H14N2O3 |

| Hyaluronic acid | (2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | (C14H21NO11)n |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H14N2O2 chemsrc.com |

| Molecular Weight | 242.27 g/mol nih.gov |

| CAS Number | 501-58-6 chemsrc.com |

| Physical State at 25°C | Solid vulcanchem.com |

| Color | Yellow to orange vulcanchem.com |

| Boiling Point | 384.3 °C at 760 mmHg guidechem.com |

| Density | 1.09 g/cm³ guidechem.com |

| Flash Point | 150.8 °C guidechem.com |

| Solubility in Water | Low to insoluble vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methoxyphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-17-13-7-3-11(4-8-13)15-16-12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHNIWWYEHETFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-58-6 | |

| Record name | Diazene, bis(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Azodianisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Mechanistic Investigations for 4,4 Azodianisole and Analogues

Classical and Contemporary Approaches to Azo Compound Synthesis

The synthesis of aromatic azo compounds, including 4,4'-Azodianisole, has evolved from classical methods to more sophisticated contemporary strategies. Traditional approaches often involve diazotization and coupling reactions, which are effective but can have safety and substrate scope limitations. mdpi.comnih.gov Modern methodologies focus on developing greener, more efficient, and versatile routes, such as oxidative coupling and the reduction of nitroaromatics, often employing advanced catalytic systems. nih.govresearchgate.net

Diazotization and Azo Coupling Methodologies

The classical synthesis of this compound typically involves a two-step process starting from 4-methoxyaniline (p-anisidine). vulcanchem.comquora.com The first step is the diazotization of p-anisidine (B42471), where the primary aromatic amine is treated with a source of nitrous acid, commonly generated from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5°C) to form a diazonium salt. nih.govvulcanchem.comtsijournals.com Temperature control is crucial during this step to prevent the unstable diazonium salt from decomposing. vulcanchem.com

The second step is the azo coupling reaction, where the formed diazonium salt acts as an electrophile and reacts with an electron-rich coupling component. nih.gov For the synthesis of the symmetrical this compound, the coupling partner is another molecule of p-anisidine. vulcanchem.com This reaction is typically carried out in a controlled pH environment. vulcanchem.com

Table 1: Classical Synthesis of this compound via Diazotization and Coupling

| Step | Reaction | Reagents | Conditions | Key Considerations |

|---|---|---|---|---|

| 1. Diazotization | 4-methoxyaniline → diazonium salt | NaNO₂, HCl | 0-5°C | Strict temperature control is essential to avoid decomposition of the diazonium salt. vulcanchem.com |

| 2. Coupling | Diazonium salt + 4-methoxyaniline → this compound | Alkaline medium | pH 7-9 | Careful pH control is necessary for the coupling reaction to proceed efficiently. vulcanchem.com |

While this method is well-established, concerns about the instability of diazonium salts and the use of stoichiometric reagents have prompted the exploration of alternative synthetic routes. nih.govscirp.org

Oxidative Coupling of Aromatic Amines and Derivatives

The direct oxidative coupling of aromatic amines presents a more atom-economical and greener alternative for synthesizing azo compounds. nih.gov This approach involves the oxidation of the amine to generate reactive intermediates that then couple to form the azo linkage.

Various catalytic systems have been developed to facilitate the oxidative coupling of anilines. Transition metal catalysts, in particular, have shown significant promise. For instance, copper acetate, sometimes assisted by a small amount of a palladium salt, can catalyze the rapid conversion of anilines to aromatic azo compounds under mild, solvent-free, and base-free conditions. nih.govpreprints.org In this cooperative catalytic system, copper ions are believed to play a key role. nih.gov

Gold nanoparticles supported on metal oxides like titanium dioxide (TiO₂) or cerium dioxide (CeO₂) have also been reported as highly effective catalysts for the aerobic oxidation of aromatic anilines, achieving high yields of azo compounds under mild conditions. nih.gov

Mesoporous manganese oxide (Mn₂O₃) has emerged as an inexpensive and efficient catalyst for the homo- and cross-coupling of aniline (B41778) derivatives using air as the terminal oxidant. nih.gov This method offers mild reaction conditions and good reusability of the catalyst. nih.gov The proposed mechanism involves the activation of air by the manganese oxide catalyst. nih.gov

Table 2: Catalytic Oxidative Coupling of Anilines to Symmetrical Azo Compounds

| Catalyst System | Starting Material | Oxidant | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂ / PdCl₂ | Aniline | Air | 100 °C, 8 h, solvent-free | High | nih.gov |

| Au/TiO₂ or Au/CeO₂ | Aromatic anilines | O₂ (aerobic) | Mild conditions | >98% | nih.gov |

| meso-Mn₂O₃ | Aniline | Air | 110 °C, Toluene | Moderate to excellent | nih.gov |

Electrochemical methods offer a sustainable and environmentally friendly approach to oxidative coupling, avoiding the need for chemical oxidants. acs.orgacs.org The electrochemical oxidation of anilines, including p-anisidine, can selectively produce azo aromatic compounds under mild reaction conditions. acs.orgacs.org This process typically occurs in an undivided cell without the need for external catalysts or harsh reagents. acs.orgacs.org

Mechanistic studies suggest that the reaction proceeds through the formation of a hydrazobenzene (B1673438) intermediate, ruling out the involvement of nitrobenzene (B124822) or nitrosobenzene (B162901) species. acs.orgacs.org The electrochemical oxidation of p-anisidine has been studied on both gold and platinum electrodes, with the reaction being influenced by the supporting electrolyte and pH. researchgate.net This catalyst-free and oxidant-free method generates hydrogen gas as the only byproduct, highlighting its green credentials. acs.org

Catalytic Oxidative Processes (e.g., transition metal catalysis, manganese oxide catalysis)

Reduction of Nitroaromatics and Related Pathways

The synthesis of azo compounds from nitroaromatics is an attractive one-step process that enhances economic and environmental friendliness, as aromatic amines are often derived from the reduction of nitro compounds. nih.gov Various reducing agents and catalytic systems have been employed for this transformation.

The treatment of aromatic nitro compounds with metal hydrides can yield azo compounds. wikipedia.org For example, lithium aluminum hydride has been used for this purpose. nih.gov Additionally, zinc metal in an alkaline medium can also effect this reduction. wikipedia.org

Catalytic hydrogenation is another important route. Gold nanoparticles supported on TiO₂ can act as a reductive catalyst to produce azo compounds directly from nitroaromatics in a one-pot, two-step reaction involving initial reduction followed by aerobic oxidation. researchgate.netnih.gov Other catalytic systems, such as those based on cobalt/nitrogen-doped carbon or iron and nitrogen co-doped mesoporous carbon, have been developed for the selective reduction of nitroaromatics to either anilines or azo compounds, with the product selectivity often depending on the reaction conditions, such as the basicity of the medium. mdpi.comnih.gov

Table 3: Synthesis of Azo Compounds via Reduction of Nitroaromatics

| Catalyst/Reagent | Substrate | Conditions | Product | Reference |

|---|---|---|---|---|

| AuNPs on organic cage | Nitroaromatics | UV irradiation, 2-propanol | Azo compounds | nih.gov |

| Worm-like Pd nanomaterial | Nitrobenzene | H₂, base | Azobenzene (B91143) | mdpi.compreprints.org |

| Fe and N co-doped mesoporous carbon | Nitroaromatics | N₂H₄·H₂O, KOH | Azo compounds | nih.gov |

| Metal hydrides (e.g., LiAlH₄) | Aromatic nitro compounds | - | Azo compounds | nih.govwikipedia.org |

Palladium-Catalyzed Carbon-Nitrogen Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of a wide range of organic compounds, including asymmetrical azoarenes. mdpi.comnih.gov One notable strategy involves the coupling of N-aryl-N'-silyldiazenes with aryl halides. mdpi.comnih.govpreprints.org

In this method, a Pd(0) catalyst undergoes oxidative addition with an aryl halide to form an aryl-palladium(II) intermediate. mdpi.comnih.govpreprints.org This intermediate then reacts with the N-aryl-N'-silyldiazene, followed by reductive elimination to yield the asymmetrical azo compound and regenerate the Pd(0) catalyst. mdpi.comnih.govpreprints.org The presence of a base, such as cesium carbonate, is often crucial for the reaction's success. mdpi.comnih.gov This approach demonstrates excellent functional-group tolerance and allows for the predictable synthesis of a broad range of azoarenes. nih.gov

Table 4: Palladium-Catalyzed Synthesis of Asymmetric Azo Compounds

| Reactant 1 | Reactant 2 | Catalyst | Base | Conditions | Reference |

|---|---|---|---|---|---|

| N-aryl-N′-silyl diazenes | Aryl halides | (dppf)PdCl₂ | Cs₂CO₃ | Toluene, 60 °C, 15 h | mdpi.comnih.gov |

Mechanistic Elucidation of Azo Bond Formation Reactions

Reaction Pathway Analysis and Intermediate Characterization

Understanding the reaction pathway is fundamental to controlling the synthesis of azo compounds. Researchers employ various analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, to identify and characterize the fleeting intermediates that are formed during the reaction. researchgate.netekb.egnih.govarabjchem.orgru.nl

Diazotization and Azo Coupling: The most conventional route to this compound starts with the diazotization of 4-methoxyaniline (p-anisidine). vulcanchem.com In this first step, p-anisidine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction forms a 4-methoxybenzenediazonium (B1197204) salt, a key and often unstable intermediate. vulcanchem.comtxst.edu The diazonium ion (Ar-N₂⁺) is a potent electrophile. In the subsequent coupling step, this intermediate reacts with a nucleophilic coupling component. For the synthesis of the symmetric this compound, the coupling partner is another molecule of p-anisidine. vulcanchem.com The mechanism proceeds via an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich aromatic ring of the second aniline molecule.

Key Intermediates in Azo Bond Formation Pathways

| Reaction Pathway | Key Intermediates | Characterization Methods |

|---|---|---|

| Diazotization and Coupling | 4-Methoxybenzenediazonium Salt | Indirectly via product analysis, Low-temperature NMR ru.nl |

| Reductive Coupling | 4-Nitrosoanisole, 4-Hydroxylaminoanisole, Azoxybenzene derivative | Mass Spectrometry, Product analysis in controlled incubations nih.gov |

| Oxidative Coupling | Amino Radical Cation, Amino Neutral Radical | Proposed via DFT calculations and reaction outcomes maynoothuniversity.ienih.gov |

| Baeyer-Mills Reaction | Protonated Nitrosobenzene, Nucleophilic Aniline | Inferred from kinetic studies and substituent effects nih.govbeilstein-journals.org |

Oxidative Coupling of Anilines: Symmetrical azobenzenes like this compound can also be synthesized by the direct oxidation of the corresponding aniline. Catalytic oxidative coupling of 4-methoxyaniline has been demonstrated using catalysts such as those based on cobalt. nih.govresearchgate.net The proposed mechanism for oxidative coupling often involves a radical pathway. maynoothuniversity.ie For enzyme-catalyzed reactions, it is suggested that the amine is first oxidized to form an unstable amino cation radical, which then deprotonates to a neutral amino radical. The coupling of two of these radical species leads to a hydrazo intermediate (Ar-NH-NH-Ar), which is subsequently oxidized to the final azo compound. maynoothuniversity.ie

Baeyer-Mills Reaction: This method involves the condensation of an aniline with a nitrosoaromatic compound, typically in an acidic medium like glacial acetic acid. nih.govbeilstein-journals.orgmdpi.com For asymmetric azobenzenes, this is a particularly useful route. The mechanism involves the nucleophilic attack of the aniline's amino group on the nitrogen atom of the protonated nitroso group. nih.govbeilstein-journals.org Subsequent dehydration leads to the formation of the azo bond.

Influence of Reaction Parameters on Synthetic Efficiency and Selectivity

The yield and purity of this compound are highly dependent on the precise control of various reaction parameters, including temperature, pH, and the choice of catalyst. acs.org

Temperature: Temperature is a critical parameter, particularly in the diazotization reaction. The 4-methoxybenzenediazonium salt intermediate is thermally labile, and temperatures above the recommended 0–5 °C range can lead to its rapid decomposition, significantly reducing the yield. vulcanchem.com In other methods, like the Baeyer-Mills reaction performed in a continuous flow setup, temperature influences selectivity. While higher temperatures can increase the reaction rate, they can also promote the formation of side products like azoxybenzene. nih.gov For a specific flow synthesis, a temperature of 70 °C was found to be optimal, balancing reaction speed with the suppression of by-product formation. nih.gov

pH: The pH of the reaction medium has a profound effect on both the diazotization and coupling steps. Diazotization is carried out in a strong acidic solution to generate the necessary nitrous acid and stabilize the diazonium salt. In contrast, the subsequent coupling reaction requires a specific pH range to proceed efficiently. For the coupling of a diazonium salt with an amine like p-anisidine, a weakly acidic to neutral pH is often optimal. However, for coupling with phenols, an alkaline medium (pH 7-9) is necessary to deprotonate the phenol (B47542) to the more strongly activating phenoxide ion. vulcanchem.com In green synthesis methods for nanoparticles, which can be analogous, pH affects the reduction rate and particle stability, with very high pH values often leading to aggregation. ijcce.ac.ir This highlights the need for careful pH control to manage reaction rates and prevent unwanted side reactions or product aggregation. mdpi.com

Effect of Reaction Parameters on this compound Synthesis

| Parameter | Influence on Synthesis | Optimal Conditions (Example) | Reference |

|---|---|---|---|

| Temperature | Affects stability of diazonium intermediate and selectivity. Higher temperatures can lead to decomposition or side products. | 0-5 °C for Diazotization; 70 °C for Baeyer-Mills Flow Synthesis. | vulcanchem.comnih.gov |

| pH | Controls the reactivity of the diazonium salt and the coupling component. Prevents side reactions. | Strongly acidic for diazotization; Alkaline (pH 7-9) for coupling with phenoxide-like species. | vulcanchem.com |

| Catalyst | Determines the reaction pathway (e.g., oxidative vs. reductive coupling) and influences rate and selectivity. | Co-N-C catalysts for oxidative coupling of 4-methoxyaniline. | nih.gov |

| Solvent | Influences solubility of reactants and can affect reaction rate and product distribution. | Acetic acid for Baeyer-Mills; DMSO for catalytic oxidative coupling. | nih.govnih.gov |

Catalysts and Reagents: The choice of catalyst or reagent system fundamentally defines the reaction pathway. In reductive coupling methods starting from 4-nitroanisole, the choice of reducing agent is critical. Strong reductants may lead to the formation of the aniline as the final product, bypassing the azo compound entirely. rsc.org In contrast, catalytic systems, such as copper- or palladium-based catalysts, can steer the reaction toward the desired C-N coupling. rsc.orgrsc.orgnih.gov For oxidative coupling, various catalysts are effective, and their choice impacts reaction efficiency and conditions. For instance, the catalytic performance of different catalysts in the oxidative coupling of anilines varies, influencing conversion rates and turnover frequencies (TOF). nih.gov

Photochemical and Photophysical Mechanisms of 4,4 Azodianisole Systems

Photoisomerization Dynamics and Fundamental Mechanisms

The hallmark of 4,4'-Azodianisole and related azobenzene (B91143) compounds is their ability to undergo reversible isomerization upon light irradiation. rsc.orgmdpi.com This process involves a significant change in molecular geometry, driven by specific electronic excitations and subsequent relaxation pathways. nih.gov

Like other azobenzenes, this compound exists in two isomeric forms: a thermodynamically stable trans (or E) isomer and a metastable cis (or Z) isomer. mdpi.com The isomerization from the planar trans form to the bent cis form is typically initiated by irradiating the molecule with light of a suitable wavelength, usually in the UV-A or near-visible range, corresponding to its electronic absorption bands. nih.gov This photochemical transformation results in a notable structural change; for the parent azobenzene molecule, the distance between the carbon atoms at the 4 and 4' positions decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov

The reverse process, cis-to-trans isomerization, can be driven either photochemically, often with a different wavelength of light (e.g., visible light), or thermally in the dark. rsc.orgnih.gov The thermal back-reaction occurs spontaneously as the cis isomer relaxes to the more stable trans state. longdom.org The entire trans → cis → trans cycle is reversible and can be repeated multiple times. longdom.org

The photoisomerization process is initiated by the absorption of a photon, which promotes the molecule from its electronic ground state (S₀) to a singlet excited state. longdom.org For azobenzene derivatives, two low-lying singlet excited states are of primary importance: S₁ and S₂. chemrxiv.org

S₁ (n→π transition):* This state arises from the excitation of a non-bonding electron from a nitrogen lone pair into an antibonding π* orbital. This transition is typically symmetry-forbidden, resulting in a weak absorption band at longer wavelengths (in the visible region for azobenzene). unibo.itunige.ch

S₂ (π→π transition):* This state results from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This is a symmetry-allowed transition, leading to a strong absorption band at shorter wavelengths (in the UV region). unige.ch

Upon excitation to the S₂ state, ultrafast internal conversion (IC) to the S₁ state often occurs. claudiozannoni.it The isomerization is then believed to proceed primarily from the S₁ potential energy surface. chemrxiv.orgunige.ch However, a notable characteristic of azobenzenes is the dependence of the isomerization quantum yield on the excitation wavelength, a phenomenon known as a violation of Kasha's rule. unibo.itunige.ch Excitation into the S₁ (n→π) and S₂ (π→π) bands can lead to different isomerization efficiencies, suggesting that decay from the S₂ state may partially bypass the S₁ state and follow a different relaxation pathway to the ground state. unige.chunige.ch The presence of substituents, such as the methoxy (B1213986) groups in this compound, modulates the energy levels of these excited states. researchgate.net

| Property | Description | Reference(s) |

| Excitation Pathways | Isomerization is triggered by excitation to productive nπ* (S₁) and ππ* (S₂) states. | chemrxiv.org |

| S₁ State | Corresponds to an n→π* transition, which is symmetry-forbidden and results in a weak, longer-wavelength absorption band. | unige.ch |

| S₂ State | Corresponds to a π→π* transition, which is symmetry-allowed and results in a strong, shorter-wavelength absorption band. | unige.ch |

| Kasha's Rule Violation | The quantum yield of isomerization often depends on whether the S₁ or S₂ state is initially excited, indicating multiple relaxation pathways. | unibo.itunige.ch |

Two primary microscopic mechanisms have been proposed for the isomerization of azobenzenes. longdom.orgresearchgate.net

Rotation: This mechanism involves the twisting of the C-N=N-C dihedral angle, proceeding through a transition state where this angle is approximately 90°. This pathway requires the rupture of the N=N π-bond. longdom.orgnih.gov

Inversion: This pathway involves the in-plane linearisation of one of the C-N-N angles to about 180°, with the N=N double bond remaining intact. nih.govnih.gov

Modern theoretical studies increasingly point to the central role of conical intersections (CIs) in directing the outcome of the photoisomerization. chemrxiv.orgcore.ac.uk CIs are points of degeneracy between two electronic potential energy surfaces (in this case, S₁ and S₀), which act as highly efficient funnels for non-radiative decay from the excited state back to the ground state. core.ac.ukmaplesoft.com

Computational models suggest that after excitation, the molecule moves on the S₁ potential energy surface towards a CI. unige.ch The geometry of the molecule at the CI determines the isomerization pathway. For azobenzene, the lowest-energy CIs are typically found along the rotational (torsion) coordinate, at a C-N=N-C angle of 90-95°. unige.chnih.gov CIs corresponding to the inversion pathway are generally calculated to be much higher in energy, suggesting that the rotational mechanism is the more favorable route for deactivation from the S₁ state, especially when there is no significant excess excitation energy. unige.chnih.gov The consensus is that upon n→π* (S₁) excitation, isomerization predominantly occurs through rotation via an S₁/S₀ conical intersection. chemrxiv.orgunige.ch

Role of Excited Electronic States in Photoisomerization (e.g., S1, S2, nπ*, ππ*)

Wavelength-Dependent Photoreactivity and Isomerization Kinetics

The photoreactivity of this compound is highly dependent on the wavelength of incident light. The efficiency of the trans-to-cis photoisomerization, quantified by the quantum yield (Φ), often differs upon excitation into the π→π* and n→π* absorption bands. unige.chunige.ch For the parent azobenzene in n-hexane, the quantum yield for trans→cis conversion is higher when exciting the S₁ state (Φ ≈ 0.25) compared to the S₂ state (Φ ≈ 0.12). unige.ch This wavelength dependence is a key feature of azobenzene photochemistry. unibo.it Plotting the reaction conversion against discrete irradiation wavelengths results in a "photochemical action plot," which reveals the most effective wavelengths for a given photoreaction and may not directly correlate with the absorption spectrum. d-nb.infoqut.edu.au

The kinetics of the isomerization processes vary dramatically. The photochemical trans→cis and cis→trans conversions are typically ultrafast events, occurring on a picosecond timescale. claudiozannoni.it In contrast, the thermal relaxation of the cis isomer back to the more stable trans form is a much slower process, with half-lives that can range from milliseconds to hours or even days, depending on the specific molecular structure and the surrounding environment. nih.gov

| Parameter | Typical Value/Behavior | Reference(s) |

| Photochemical Isomerization Timescale | Picoseconds | claudiozannoni.it |

| Thermal cis→trans Relaxation | Milliseconds to days | nih.gov |

| Quantum Yield (Φ) Dependence | Varies with excitation wavelength (n→π* vs. π→π*), often violating Kasha's rule. | unige.chunige.ch |

| Action Plot | Reveals wavelength-dependent photoreactivity, which may be red-shifted compared to the absorption spectrum. | d-nb.infoqut.edu.au |

Solvent and Substituent Effects on Photodynamic Behavior

The photodynamic properties of this compound are not intrinsic but are significantly modulated by the molecular environment and its chemical structure.

Solvent Effects: The polarity and viscosity of the solvent can have a profound impact on isomerization. Solvent polarity can alter the relative energies of the nπ* and ππ* states and the stability of polar transition states. claudiozannoni.itnih.gov For instance, studies on push-pull azobenzenes have shown that the thermal cis-to-trans isomerization rate is highly influenced by solvent polarity, providing evidence for an inversion mechanism with a coplanar transition state in those specific systems. longdom.orgrsc.org Increased solvent viscosity can hinder the large-amplitude motions required for isomerization, thereby slowing the reaction rate. claudiozannoni.it

Substituent Effects: The nature and position of substituents on the azobenzene core are critical for tuning its properties. rsc.orgresearchgate.net The electron-donating methoxy (-OCH₃) groups in this compound influence the electronic structure, shifting the absorption spectra and affecting the isomerization pathways and kinetics. researchgate.netnih.gov In "push-pull" azobenzenes, which have an electron-donating group on one ring and an electron-withdrawing group on the other, the photophysical properties are dramatically altered, often leading to a red-shift in the π→π* absorption band and changes in the thermal relaxation rates. longdom.orgchemrxiv.org

Photochromic Behavior in Varied Environments (e.g., solution-phase, surface-adsorbed, polymer-integrated)

The photochromic performance of this compound is highly dependent on its physical state and surrounding medium.

Solution-Phase: In solution, the molecules are relatively free to undergo the conformational changes associated with isomerization, and this phase is often used to characterize the fundamental photophysical properties. claudiozannoni.it

Surface-Adsorbed: When this compound or similar molecules are anchored to a surface, for example in a self-assembled monolayer (SAM), their movement can be constrained. nih.gov Despite these constraints, efficient and reversible photoisomerization can still occur. nih.gov The collective motion of many molecules on a surface can be harnessed to create photo-switchable surfaces with changing properties.

Polymer-Integrated: Incorporating azobenzene derivatives into polymer matrices, either as a guest or covalently attached as a side-chain, is a common strategy for creating photomechanical materials. fudan.edu.cn The isomerization of the azo units induces mechanical stress in the polymer network. Irradiation with UV light can cause contraction of the material as trans isomers convert to the shorter cis form, while visible light or heat can induce expansion by promoting the reverse reaction. fudan.edu.cn The rigid environment of the polymer can affect the isomerization kinetics and the stability of the cis isomer. claudiozannoni.it

Advanced Spectroscopic Characterization and Computational Chemistry for 4,4 Azodianisole

Experimental Spectroscopic Methodologies for Structural and Electronic Characterization

A suite of spectroscopic tools has been employed to probe the detailed characteristics of 4,4'-Azodianisole and related azobenzene (B91143) systems.

UV-Visible Spectroscopy for Electronic Transitions and Isomerization Monitoring

UV-Visible spectroscopy is a primary tool for investigating the electronic transitions within this compound and monitoring its photoisomerization process. libretexts.orgresearchgate.net The absorption of UV or visible light triggers the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org In azobenzene derivatives, the key electronic transitions are the n→π* and π→π* transitions. pharmatutor.org The π→π* transition is typically strong and occurs in the UV region, while the n→π* transition is weaker and appears at longer wavelengths in the visible region. pharmatutor.org

The photoisomerization of azobenzenes from the thermally stable trans isomer to the metastable cis isomer can be readily monitored by observing changes in the UV-Vis absorption spectrum. researchgate.net Irradiation with UV light, typically around 365 nm, induces the trans-to-cis isomerization, leading to a decrease in the intensity of the π→π* band and a concurrent change in the n→π* band. researchgate.net The reverse cis-to-trans isomerization can be triggered by visible light or occurs thermally in the dark. researchgate.net For some azobenzene derivatives, the trans-to-cis isomerization can be very rapid, completing in as little as one minute. researchgate.net

Table 1: Typical Electronic Transitions in Azobenzene Systems

| Transition | Description | Typical Wavelength Range |

|---|---|---|

| π→π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org | 320-360 nm |

| n→π* | Excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. pharmatutor.org | 430-450 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. copernicus.orgauremn.org.br By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can gain insights into the spatial arrangement of atoms and the rotational freedom around chemical bonds. copernicus.org

In the context of this compound, ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the trans and cis isomers. The distinct chemical environments of the protons and carbons in each isomer lead to different NMR spectra. Furthermore, NMR can be used to study the kinetics of thermal cis-to-trans isomerization by monitoring the changes in the relative intensities of the signals corresponding to each isomer over time. researchgate.net For systems undergoing conformational exchange on the NMR timescale, line broadening analysis can provide information about the rates of these dynamic processes. copernicus.orgnih.gov

Circular Dichroism (CD) Spectroscopy in Chiral Azobenzene Systems

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.comchemrxiv.org While this compound itself is not chiral, it can be incorporated into chiral supramolecular systems or attached to chiral scaffolds. In such cases, CD spectroscopy becomes an invaluable tool for probing the chirality of the system and how it is affected by the photoisomerization of the azobenzene unit. jascoinc.comnsf.gov

The trans and cis isomers of an azobenzene moiety within a chiral environment will typically exhibit distinct CD spectra. nsf.gov The changes in the CD signal upon irradiation with UV or visible light can, therefore, provide information about the conformational changes occurring in the chiral structure as a result of the azobenzene isomerization. nsf.gov This has been particularly useful in studying light-driven molecular motors and switches where the azobenzene unit induces a significant structural rearrangement. nsf.gov

Fluorescence Spectroscopy for Excited State Dynamics

Fluorescence spectroscopy provides insights into the excited state properties and deactivation pathways of molecules. sciencedaily.com While many azobenzene derivatives, including likely this compound, are very weakly fluorescent with quantum yields often less than 10⁻⁴, the study of their emission can still reveal information about their excited state dynamics. nih.gov The fluorescence is typically broad, structureless, and significantly red-shifted from the absorption. nih.gov

Time-resolved fluorescence techniques, such as time-correlated single photon counting (TCSPC), can be used to measure the lifetime of the excited state. rsc.org For some photoresponsive systems, ultrafast spectroscopy reveals a very rapid decay of the initially excited state (on the order of femtoseconds to picoseconds), often followed by relaxation to a "dark" state from which emission can still occur. nih.gov This rapid relaxation is often driven by structural changes in the excited state. rsc.org

Two-Photon Photoemission Spectroscopy for Surface-Bound Systems

Two-photon photoemission (2PPE) spectroscopy is a surface-sensitive technique used to investigate the electronic structure and dynamics of unoccupied states at surfaces and interfaces. wikipedia.orgspecs-group.com This method utilizes a pump-probe approach where a first laser pulse excites an electron to an intermediate, unoccupied state, and a second, time-delayed pulse photoemits the electron from this state. wikipedia.org By analyzing the kinetic energy of the emitted electrons, the energy and lifetime of the intermediate state can be determined. specs-group.comresearchgate.net

For this compound and other organic molecules adsorbed on surfaces, 2PPE can provide valuable information about how the electronic structure is modified upon adsorption and how electrons are transferred between the molecule and the substrate. ustc.edu.cnaps.org This is particularly relevant for understanding the behavior of molecular switches in the context of molecular electronics and functional surfaces. ustc.edu.cn

Quantum Chemical and Molecular Dynamics Simulations

Quantum chemical simulations, often employing methods like Density Functional Theory (DFT) or time-dependent DFT (TD-DFT), can be used to calculate the ground and excited state energies, molecular orbital distributions, and electronic transition energies of the trans and cis isomers of this compound. mdpi.com These calculations help in the interpretation of UV-Visible spectra and provide insights into the nature of the electronic transitions. mdpi.comarxiv.org

Molecular dynamics (MD) simulations, on the other hand, are used to study the dynamic behavior of molecules over time. nih.govebsco.com By simulating the motions of atoms and molecules, MD can provide information about conformational changes, isomerization pathways, and the influence of the surrounding environment (like a solvent or a polymer matrix) on the behavior of this compound. nih.govrsc.org These simulations are crucial for understanding the mechanisms of photoisomerization and the factors that govern its efficiency and kinetics. nih.gov

Integration of 4,4 Azodianisole in Advanced Materials Research

Incorporation into Liquid Crystalline Systems: Methodologies and Structural Design

Azobenzene (B91143) derivatives like 4,4'-Azodianisole are valuable components in the design of photoresponsive liquid crystalline systems. Their rigid, rod-like structure is conducive to forming mesophases, and the photo-induced trans-cis isomerization can disrupt this ordering, leading to a phase transition. This light-switchable behavior is the basis for their use in various optical applications.

The synthesis of liquid crystals containing an azo group, such as those derived from or analogous to this compound, typically involves multi-step chemical reactions. A common strategy is the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, like phenol (B47542), to form the characteristic -N=N- azo linkage. revistabionatura.com

For instance, a general synthetic route might start with the synthesis of a diazonium salt from an appropriate aniline (B41778) derivative. This salt is then reacted with a coupling agent, such as a phenol or another aniline derivative, under controlled temperature conditions (typically 0-5 °C) to yield the azobenzene core. revistabionatura.com Subsequent reactions, such as etherification, can be carried out to introduce terminal alkoxy groups, like the methoxy (B1213986) groups in this compound, which are crucial for modulating the liquid crystalline properties. revistabionatura.com

Another approach involves the reductive coupling of nitroaromatic compounds. For example, the synthesis of discotic azo compounds has been achieved through the reductive coupling of 5-nitroisophthalic acid, followed by a convergent synthesis to attach aliphatic chains. acs.org The choice of linking groups (e.g., ester, amide) and the number and length of flexible aliphatic chains significantly influence the resulting material's properties. acs.org

The table below summarizes some synthetic approaches for azo-liquid crystal compounds.

| Synthetic Strategy | Key Reactants | Reaction Conditions | Resulting Structure |

| Diazotization & Azo Coupling | Aromatic Amine, Phenol/Aniline | 0-5 °C | Calamitic (rod-like) Azo Compound |

| Reductive Coupling | Nitroaromatic Compound | Convergent synthesis | Discotic (disc-like) Azo Compound |

| Condensation Reaction | Benzaldehyde derivative, Aminoazobenzene | - | Azo-azomethine Liquid Crystal |

The ability of an azobenzene derivative to exhibit liquid crystalline behavior (mesomorphism) is governed by several key molecular design principles:

Molecular Anisotropy: A fundamental requirement for liquid crystal formation is a high degree of molecular shape anisotropy. The rigid, linear structure of the trans-azobenzene unit provides the necessary rod-like shape (calamitic) or disc-like shape (discotic) that encourages the formation of ordered, yet fluid, mesophases. revistabionatura.com

Rigid Core and Flexible Tails: The molecule is typically composed of a rigid mesogenic core and flexible terminal chains (e.g., alkoxy or alkyl chains). The rigid core, containing the azobenzene unit and other aromatic rings, is responsible for the anisotropic interactions, while the flexible tails provide fluidity and influence the transition temperatures and the type of mesophase formed. researchgate.nettandfonline.com The length of these flexible chains is a critical parameter; increasing chain length often lowers the melting point and can induce different types of smectic or nematic phases. researchgate.nettandfonline.comresearchgate.net

Polarity and Substituents: The presence and position of polar substituents on the aromatic rings significantly impact the intermolecular interactions and, consequently, the mesomorphic properties. Stronger polarity in terminal groups can lead to broader mesogenic ranges. researchgate.net The introduction of different substituents allows for the fine-tuning of properties like clearing temperature and the specific type of liquid crystal phase. tandfonline.com

The interplay of these factors allows for the rational design of azobenzene-based liquid crystals with tailored properties for specific applications.

Synthesis of Azo-Liquid Crystal Compounds

Role in Polymer Chemistry and Functional Polymer Design

The incorporation of azobenzene moieties, including derivatives like this compound, into polymer structures imparts photoresponsive properties to the resulting materials, known as azopolymers. csic.es These "smart" polymers can change their physical and chemical properties in response to light, making them suitable for a wide range of applications. mcgill.ca

There are several strategies for incorporating azobenzene units into polymeric systems: csic.es

Host-Guest Systems: In this approach, low molecular weight azobenzene molecules are dispersed within a polymer matrix. While this is a straightforward method, it can suffer from issues like macroscopic segregation of the chromophore from the polymer matrix. csic.es

Main-Chain Azopolymers: Azobenzene moieties can be incorporated directly into the main backbone of the polymer. This is often achieved through polycondensation reactions of monomers containing the azobenzene unit. csic.esrsc.org These polymers are of interest as liquid crystal actuators. csic.es

Side-Chain Azopolymers: The most common approach involves attaching the azobenzene units as pendant side chains to a polymer backbone. csic.es This can be done either by direct polymerization of an azobenzene-containing monomer or by post-functionalization of a pre-existing polymer. csic.es Poly(acrylates) and poly(methacrylates) are frequently used as the polymer backbone. csic.es "Click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition, has emerged as a highly efficient method for attaching azobenzene units to a polymer backbone with high functionalization efficiency. researchgate.net

The table below outlines these functionalization strategies.

| Functionalization Method | Description | Advantages | Disadvantages |

| Host-Guest System | Azobenzene molecules are physically mixed with a polymer. | Simple to prepare. | Potential for phase separation. |

| Main-Chain Incorporation | Azobenzene units are part of the polymer backbone. | Covalent linkage prevents phase separation. | Synthesis can be complex. |

| Side-Chain Incorporation | Azobenzene units are attached as pendant groups. | Versatile; properties can be tuned by varying backbone and side chain. | Synthesis can be multi-step. |

The synthesis of photoresponsive azopolymers is geared towards creating materials whose properties can be reversibly controlled by light. The key is the photoisomerization of the azobenzene units between the more stable, linear trans form and the less stable, bent cis form. specificpolymers.com This isomerization can be triggered by UV light (trans to cis) and reversed by visible light or heat (cis to trans). specificpolymers.com

The synthesis often involves the radical copolymerization of an azobenzene-containing monomer, such as an acrylate (B77674) or methacrylate (B99206) with an azo dye moiety, with other monomers to create a polymer with the desired properties. researchgate.net For example, a temperature- and light-triggered self-healing azobenzene polymer was synthesized via radical copolymerization of monomers containing furan-maleimide and azobenzene groups. researchgate.net

Another powerful technique is acyclic diene metathesis (ADMET) oligomerization, which allows for the precise placement of azobenzene moieties within polyolefin chains. rsc.org Subsequent hydrogenation can yield fully saturated azobenzene oligomers. rsc.org

The photoresponsiveness of these polymers manifests in various ways, such as changes in:

Optical Properties: Photoinduced birefringence and dichroism. nih.gov

Surface Topography: Formation of surface relief gratings (SRGs). rsc.org

Mechanical Properties: Photo-induced softening or hardening. chinesechemsoc.org

Solubility: Light-switchable solubility in certain solvents. mcgill.ca

The table below provides examples of photoresponsive azopolymer systems.

| Polymer System | Synthesis Method | Photoresponsive Behavior |

| Side-chain poly(methacrylate) with azobenzene | Radical Polymerization | Photoinduced birefringence, surface relief gratings |

| Main-chain polyolefin with azobenzene | ADMET Oligomerization | Reversible micellization |

| Poly(aryl ether)s with bis-azobenzene groups | Polycondensation | Photoinduced surface relief gratings |

| Polypeptoids with azobenzene side chains | Ring-Opening Polymerization | Reversible morphology transformation of assemblies |

The reversible nature of azobenzene isomerization is being harnessed in the development of self-healing polymers. specificpolymers.comaist.go.jp The principle lies in using light to induce a change in the material's state, allowing it to repair damage.

One approach involves creating azobenzene polymers that undergo a reversible solid-to-liquid transition upon light irradiation. light-am.com For example, a polymer that is a solid at room temperature in its trans state can become a liquid when converted to the cis state by UV light. This localized liquefaction allows the material to flow and heal cracks, and subsequent irradiation with visible light reverts it to the solid trans state. light-am.com

Another strategy utilizes the photo-induced sol-gel transition in materials containing azobenzene derivatives. aist.go.jp A gel material can be designed to transition to a more fluidic sol state upon UV irradiation, which fills in scratches or damage. Subsequent exposure to visible light restores the gel state, effectively healing the material. aist.go.jp This has been demonstrated in a composite system where an azobenzene derivative controls the aggregation state of particles within a liquid crystal, leading to a light-controllable sol-gel transition. aist.go.jp

Furthermore, azobenzene derivatives can be incorporated into supramolecular polymer networks. rsc.orgresearchgate.net For instance, host-guest interactions between azobenzene moieties and cyclodextrins can be disrupted by light, leading to a disassembly of the network. rsc.orgresearchgate.net This can be used to trigger a healing process, where the network reforms upon removal of the light stimulus.

Research in this area is also exploring the use of azobenzene polymers to heal cracks in rigid substrates and even to repair electrical conductors by promoting the reconnection of nanowires. light-am.com

Synthesis of Photoresponsive Azopolymers

Supramolecular Assembly and Host-Guest Chemistry

The integration of the this compound moiety into larger molecular architectures has opened new frontiers in supramolecular chemistry, particularly in the realm of host-guest systems. wikipedia.orgmdpi.com The defining characteristic of the azobenzene unit, its reversible trans-cis isomerization, provides a powerful mechanism for dynamically controlling molecular recognition and assembly. nih.gov In host-guest chemistry, a larger "host" molecule possesses a cavity or binding site that can selectively bind a smaller "guest" molecule through non-covalent interactions. wikipedia.orgfiveable.me By incorporating this compound or similar azobenzene derivatives into macrocyclic hosts, researchers can manipulate the size, shape, and binding properties of the host's cavity using external stimuli, primarily light. mdpi.comnih.gov This allows for the controlled encapsulation and release of guest molecules, forming the basis for advanced, stimuli-responsive materials. nih.gov

Design and Synthesis of Azo-Macrocycles for Host Systems

The rational design and synthesis of macrocycles containing the azobenzene unit are foundational to their application in host-guest chemistry. researchgate.net The goal is to create a host molecule with a well-defined cavity whose geometry can be altered by the photoisomerization of the embedded azo group. metu.edu.tr The thermodynamically stable trans isomer of azobenzene is nearly planar, while the cis isomer adopts a bent, globular shape. The incorporation of this switchable unit into a cyclic structure means that light can trigger a significant conformational change in the entire macrocycle, altering its internal cavity size and recognition properties. mdpi.comnih.gov

Several synthetic strategies have been developed to construct these sophisticated molecules:

Fragment-Cyclization: This common approach involves synthesizing linear precursor fragments which are then cyclized in a final step to form the macrocycle. This method has been used to create a series of azobenzene-based macrocyclic arenes where the position of the azo groups can be varied to fine-tune the properties of the host. researchgate.net

Metal-Complex Templating: In some cases, metal ions are used as templates to pre-organize precursor molecules, facilitating the final ring-closing reaction. For instance, a macrocyclic gold complex has been used as an intermediate in the synthesis of cycloparaphenylene derivatives containing three azo groups. nih.gov

Diazotization and Coupling: Traditional azo-coupling reactions, such as the diazotization of an amino group followed by coupling with an electron-rich aromatic compound, are employed to form the core azobenzene unit within the macrocyclic precursors. researchgate.net This has been used to create diazo macrocycles linked by flexible hydrocarbon chains. researchgate.net

These synthetic efforts have yielded a variety of azo-macrocycles, including azobenzene-containing crown ethers, cycloparaphenylenes, and aramide macrocycles. nih.govmdpi.comchemicalpapers.com The choice of the macrocyclic framework and the number and placement of the azo units are critical design parameters that dictate the host's size, flexibility, and guest selectivity. nih.govresearchgate.net

Stimuli-Responsive Molecular Encapsulation and Release Mechanisms

The hallmark of azo-macrocycle host systems is their ability to perform molecular encapsulation and release in response to external signals. whiterose.ac.uk This functionality is primarily driven by the photoisomerization of the azobenzene unit, but can also be triggered by changes in pH or the presence of competing molecules. nih.govmdpi.com

The fundamental mechanism is based on a change in the host-guest affinity upon isomerization:

Encapsulation (Guest Capture): Typically, the macrocycle in its stable trans state possesses a cavity that is complementary in size and shape to a specific guest molecule, leading to the formation of a stable host-guest complex. mdpi.com

Release: Upon irradiation with UV light (typically around 365 nm), the trans-azobenzene units convert to the cis form. This geometric change distorts the macrocycle, altering the cavity size and shape, which reduces the binding affinity for the guest. nih.gov This destabilization of the host-guest complex leads to the release of the guest molecule into the surrounding medium. mdpi.com

Reversibility: The process can often be reversed. Irradiation with visible light or the application of heat can isomerize the azobenzene unit back to the trans state, regenerating the original host cavity and allowing for potential recapturing of the guest. nih.gov

A notable example is a hydrogen-bonded aramide azo-macrocycle that can encapsulate 4,4'-bipyridinium salt guests. mdpi.com The binding and release of the guest can be controlled reversibly not only by light but also by pH. Protonation or deprotonation of the guest molecule alters its electronic properties and compatibility with the host, providing a second stimulus for controlling the association-dissociation process. mdpi.com Furthermore, the introduction of a more strongly binding cationic guest can displace the original guest, demonstrating a cation-competition-induced release mechanism. mdpi.com

| Host System | Stimulus | Guest Molecule | Mechanism / Outcome | Reference |

| Hydrogen-bonded aramide azo-macrocycle | UV Light | 4,4'-Bipyridinium salt | trans-to-cis isomerization reduces cavity size, releasing the guest. | mdpi.com |

| Hydrogen-bonded aramide azo-macrocycle | Acid/Base (pH change) | Protonated 4,4'-Bipyridine | Changes guest's charge state, disrupting host-guest interaction and causing release. | mdpi.com |

| researchgate.netCycloazobenzene with biphenylene (B1199973) bridges | Acid (excess) | N/A (Self-association) | Addition of acid selectively forces an all-trans conformation from the all-cis form. | nih.gov |

| Azobenzene-functionalized hydrogels | UV Light | α-Cyclodextrin (α-CD) | trans-to-cis isomerization of pendant azo groups causes decomplexation from α-CD, leading to hydrogel deswelling. | nih.gov |

Theoretical and Experimental Investigations of Host-Guest Interactions

A combination of theoretical and experimental methods is crucial for understanding and optimizing the performance of this compound-based host-guest systems. calvin.edumdpi.com These investigations provide deep insights into binding affinities, conformational dynamics, and the specific non-covalent forces that govern molecular recognition. wikipedia.orgnih.gov

Experimental Techniques: Experimental studies typically monitor the changes in the system as the host and guest interact or as an external stimulus is applied. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for studying host-guest complexation in solution. Chemical shift changes of the host and guest protons upon complexation provide direct evidence of binding and can be used in titration experiments to determine association constants (Kₐ). nih.gov Variable Temperature (VT) NMR can be used to study the dynamics of the system, such as the energy barrier for conformational changes. nih.gov

UV-Vis Spectroscopy: This technique is essential for monitoring the trans-cis isomerization of the azobenzene units. researchgate.net The trans and cis isomers have distinct absorption spectra, allowing researchers to quantify the isomeric ratio in a sample under different light irradiation conditions.

Fluorescence Spectroscopy: While azobenzene itself is typically non-fluorescent, some azo-containing macrocycles have been designed to exhibit fluorescence, which can be quenched or enhanced upon guest binding, providing a sensitive method for detection. chemicalpapers.com

X-ray Crystallography: When single crystals of the host or the host-guest complex can be grown, X-ray diffraction provides unambiguous, high-resolution information about the solid-state structure, confirming the cavity shape and the precise nature of the host-guest interactions. researchgate.net

Theoretical Investigations: Computational chemistry complements experimental findings by providing a molecular-level understanding of the structures, energies, and interactions that are often difficult to probe directly.

Density Functional Theory (DFT): DFT calculations are widely used to model the geometries of the host, guest, and the resulting complex. chemicalpapers.commdpi.com These calculations can predict the stable conformations of the trans and cis states of the macrocycle, elucidate the electronic structure, and compute the interaction energies between the host and guest. nih.gov This helps in understanding the binding strength and selectivity.

Molecular Mechanics (MM): For larger systems where DFT is computationally expensive, molecular mechanics force fields can be used to explore the conformational landscape and dynamics of the host-guest system. nih.gov

Gel Lattice Spring Model (gLSM): In the context of materials like hydrogels, specialized models such as gLSM are used to simulate the macroscopic dynamic behavior, such as swelling and deswelling, that results from the molecular-level host-guest interactions and photoisomerization. nih.gov

These combined approaches have been instrumental in verifying, for example, that the complexation of guests can occur in an induced-fit fashion, where the host adjusts its conformation to better accommodate the guest. fiveable.menih.gov Theoretical studies have also confirmed that changes in the macrocycle's shape correlate with changes in its molecular orbital energies (HOMO-LUMO levels), which is a key aspect of their function. nih.gov

| Investigation Method | Type | Information Provided | Reference(s) |

| ¹H NMR Spectroscopy | Experimental | Confirmation of host-guest binding, determination of association constants (Kₐ), structural information in solution, system dynamics. | nih.gov |

| UV-Vis Spectroscopy | Experimental | Monitoring of trans-cis photoisomerization, quantification of isomeric ratios. | researchgate.net |

| X-ray Crystallography | Experimental | Precise solid-state structure of host and host-guest complex, bond lengths and angles, intermolecular contacts. | researchgate.net |

| Density Functional Theory (DFT) | Theoretical | Optimized molecular geometries, binding energies, electronic properties (HOMO/LUMO), vibrational frequencies. | nih.govchemicalpapers.commdpi.com |

| Molecular Mechanics (MM) | Theoretical | Conformational analysis of large systems, dynamic simulations. | nih.gov |

Derivatization and Functionalization Strategies for 4,4 Azodianisole for Tunable Properties

Synthetic Approaches for Introducing Substituents on Aromatic Rings

The functionalization of the 4,4'-azodianisole scaffold can be achieved through several synthetic methodologies, ranging from classical aromatic substitution reactions to modern cross-coupling techniques. The choice of method depends on the desired substituent and its intended position on the aromatic rings.

The foundational synthesis of symmetrical azobenzenes like this compound typically involves a two-step process: the diazotization of an aniline (B41778) derivative, followed by an azo coupling reaction. vulcanchem.commdpi.com For this compound, this begins with the diazotization of 4-methoxyaniline (p-anisidine) using reagents like sodium nitrite (B80452) and hydrochloric acid at low temperatures (0-5°C) to form a diazonium salt. vulcanchem.com This salt is then coupled with another molecule of 4-methoxyaniline under alkaline conditions to yield the final product. vulcanchem.com

Once the core azobenzene (B91143) structure is formed, or by using substituted precursors, a variety of functional groups can be introduced.

Electrophilic Aromatic Substitution (EAS): This is a fundamental class of reactions for introducing substituents onto an aromatic ring. numberanalytics.comnumberanalytics.com The electron-donating nature of the methoxy (B1213986) groups in this compound activates the aromatic rings, directing incoming electrophiles to the ortho positions relative to the methoxy groups. Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of halogen atoms (-Cl, -Br, -I).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups.

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions have become powerful tools for forming C-N bonds, enabling the synthesis of complex and, particularly, non-symmetrical azobenzene derivatives. researchgate.netacs.org The Buchwald-Hartwig amination, for instance, allows for the coupling of aryl halides with arylhydrazines, providing a versatile route to a wide range of functionalized azoarenes with high yields. researchgate.netacs.org

Condensation Reactions: Substituted azobenzenes can be synthesized through condensation reactions. For example, 2-substituted benzothiazole (B30560) derivatives are prepared by the condensation of 2-aminothiophenol (B119425) with aldehyde derivatives. ijbpas.com Similarly, other heterocyclic systems can be attached to the azobenzene framework. rdd.edu.iqderpharmachemica.com

Functional Group Interconversion: Substituents can also be introduced by modifying an existing functional group. For example, the reduction of a nitro group (-NO2) to an amino group (-NH2) is a common transformation. An example is the synthesis of 4,4'-diaminoazobenzene, which involves the oxidation of p-aminoacetanilide followed by hydrolysis to yield the diamino product. orgsyn.org

The following table summarizes key synthetic strategies for functionalizing the aromatic rings of azobenzene derivatives.

| Reaction Type | Reagents/Catalysts | Functional Groups Introduced | Reference |

| Diazotization & Azo Coupling | NaNO₂, HCl; Aniline Derivative | Azo group (-N=N-) | vulcanchem.com |

| Electrophilic Aromatic Substitution | Varies (e.g., HNO₃/H₂SO₄ for nitration) | -NO₂, -Br, -Cl, -SO₃H, -R, -C(O)R | numberanalytics.comnumberanalytics.com |

| Buchwald-Hartwig Amination | Pd(OAc)₂, BINAP, Cs₂CO₃ | Aryl groups (for C-N bond formation) | acs.org |

| Mills Reaction | Nitroso compound + Aniline | Azo group (-N=N-), for asymmetrical synthesis | acs.org |

| Oxidative Coupling | Sodium perborate, Acetic acid | Azo group from anilines | orgsyn.org |

Impact of Electronic and Steric Effects of Substituents on Photoisomerization Kinetics and Thermal Relaxation

The photochromic behavior of this compound and its derivatives is defined by the reversible isomerization between the thermally stable trans (E) isomer and the metastable cis (Z) isomer. mdpi.com This process, which involves significant changes in molecular geometry, is highly sensitive to the nature of the substituents on the aromatic rings. mdpi.commdpi.com Both electronic and steric effects play critical roles in modulating the kinetics of photoisomerization and the subsequent thermal relaxation back to the trans state.

Electronic Effects: The electronic properties of substituents directly influence the energy levels of the n→π* and π→π* electronic transitions that trigger isomerization.

Electron-Donating Groups (EDGs): Groups like the methoxy (-OCH₃) in this compound are EDGs. They increase the electron density of the π-system.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the π-system. mdpi.com

When both an EDG and an EWG are present on the same azobenzene scaffold (a "push-pull" system), the electronic asymmetry significantly affects the molecule's properties. mdpi.com Such systems often exhibit a faster isomerization rate and a shorter thermal half-life for the cis isomer compared to symmetrically substituted azobenzenes. mdpi.comoup.com For instance, the presence of a donor group (like the methoxy group in this compound) can lead to a highly dipolar transition state during isomerization. mdpi.com The rate of thermal cis-to-trans isomerization for para-donor/para'-acceptor-substituted azobenzenes is distinctly accelerated. oup.com

Steric Effects: The physical size and shape of substituents introduce steric hindrance, which can impede the structural rearrangement required for isomerization.

Bulky Substituents: Large groups, especially at the ortho positions relative to the azo bridge, can sterically hinder the rotation or inversion mechanism of isomerization. rsc.org This hindrance generally slows down the isomerization process and can decrease the quantum yield of the trans→cis photoswitching. rsc.orgunipi.it In densely packed environments like self-assembled monolayers, steric effects can become the dominant factor suppressing the isomerization process. unipi.itresearchgate.netnih.gov

Substituent Position: The position of the substituent is crucial. Para-substituents primarily exert electronic effects, while ortho-substituents introduce significant steric effects. mdpi.com Meta-substituents have a less pronounced influence on the electronic system of the azo bridge compared to para-substituents.

The following table summarizes research findings on how different substituents affect the photoisomerization and thermal properties of azobenzene derivatives.

| Substituent Type | Position | Observed Effect | Mechanism | Reference |

| Ether (-OR) | Terminal | Faster rate of photolysis compared to unsubstituted. | Increased flexibility. | yuntech.edu.tw |

| Ester (-COOR) | Terminal | Slower rate of photolysis compared to ether. | Increased rigidity compared to ether. | yuntech.edu.tw |

| Donor/Acceptor ("Push-Pull") | para, para' | Accelerated thermal cis-to-trans isomerization; Shorter cis isomer lifetime. | Stabilization of a polar transition state. | mdpi.comoup.com |

| Methyl (-CH₃) | 2-position | Accelerated thermal isomerization rate. | Favors inversion mechanism via resonance stabilization in the transition state. | oup.com |

| Methyl (-CH₃) | 2'-position (asymmetric) | No significant effect on rate. | Does not participate as effectively in stabilizing the transition state. | oup.com |

| Bulky Groups | ortho | Slowed isomerization; Decreased quantum yield. | Steric hindrance impeding molecular motion. | mdpi.comrsc.org |

Development and Study of Asymmetrical Azobenzene Derivatives

While symmetrical azobenzenes like this compound are foundational, the development of asymmetrical derivatives, where the two phenyl rings bear different substituents, has opened up new possibilities for creating highly specialized molecular switches. mdpi.comchemrxiv.org The primary motivation for designing asymmetrical structures is to fine-tune properties that are not achievable with symmetrical molecules, such as creating a single reactive site for further conjugation or shifting absorption bands to specific wavelengths, like the visible region. mdpi.commdpi.com

Several innovative synthetic strategies have been developed to facilitate the construction of unsymmetrical azobenzenes:

One-Pot Synthesis from Cyclohexanones: An unprecedented method involves the reaction of hydrazine (B178648) with two different cyclohexanones, followed by dehydrogenative aromatization using an alloy nanoparticle catalyst. This approach allows for the selective synthesis of various unsymmetrical azobenzenes by controlling the sequential condensation. chemrxiv.org

Palladium-Catalyzed Cross-Coupling: As mentioned previously, modern coupling reactions are highly effective for this purpose. The Buchwald-Hartwig amination of aryl halides with arylhydrazines is a versatile one-step method that is compatible with a wide array of substituents. acs.org Similarly, Pd-catalyzed coupling between N-aryl-N'-silyl diazenes and aryl halides provides another efficient route. researchgate.net

Classical Methods: Traditional methods like the Mills reaction (condensation of a nitrosoaromatic compound with an aniline) and the Wallach reaction also produce asymmetrical azobenzenes, though they may have a narrower scope or require multiple steps compared to modern catalytic methods. acs.org

The development of multi-switch systems, such as unsymmetrical 1,3,5-tris(arylazo)benzenes, represents a frontier in this field. beilstein-journals.org These molecules contain multiple, chemically distinct azobenzene units. While the synthesis of such complex structures has been achieved via Pd-catalyzed routes, a remaining challenge is to achieve selective photoswitching of individual azo units, which often requires that their absorption bands be well-separated. beilstein-journals.org

Catalytic Applications and Roles of Azobenzene Derivatives in Catalysis Research

Azobenzene (B91143) Derivatives as Ligands or Components in Catalytic Systems

Azobenzene derivatives have been effectively utilized as ligands or integral components in a variety of catalytic systems, where their coordination to metal centers can influence the catalytic activity and selectivity. The azo group and the aromatic rings can interact with transition metals, making them versatile building blocks for catalyst design.

Azobenzene compounds act as ligands for various transition metals, including palladium (Pd), ruthenium (Ru), and iron (Fe), forming charge transfer complexes that are valuable in organometallic catalysis. mdpi.com Research has demonstrated the synthesis of cyclometallated azobenzene palladium(II) complexes and dicyclopalladated complexes where the palladium centers create five-membered chelate rings through orthometallation. mdpi.com These complexes have been characterized using methods like X-ray crystallography and electronic absorption spectroscopy to understand their structural and electronic properties. mdpi.com

In the realm of cross-coupling reactions, which are fundamental in organic synthesis, azobenzene derivatives have been incorporated as ligands in catalysts. thieme-connect.com Palladium catalysts, in particular, are frequently used for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, and the incorporation of azobenzene moieties can offer a route to photoswitchable control over these reactions. thieme-connect.com For instance, a palladium complex featuring a photoswitchable azopyridyl-triazole ligand was designed to control catalytic activity in the Suzuki coupling reaction through light-controlled solubility. rsc.org